molecular formula C17H14Cl2N4OS B2824926 N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide CAS No. 391886-59-2

N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Cat. No.: B2824926
CAS No.: 391886-59-2
M. Wt: 393.29
InChI Key: GOCFKPCJBJSSBM-UHFFFAOYSA-N
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Description

N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 3,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring.

    Attachment of the Benzamide Group: The triazole intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and anticancer agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and fungal cytochrome P450 enzymes.

    Pathways Involved: It inhibits the COX pathway, reducing the production of pro-inflammatory prostaglandins. In fungi, it inhibits ergosterol synthesis, disrupting cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide: is similar to other triazole derivatives such as fluconazole and itraconazole.

Uniqueness

    Structural Uniqueness: The presence of the 3,4-dichlorophenyl group and the specific substitution pattern on the triazole ring make it unique.

    Functional Uniqueness: Its ability to inhibit both COX and fungal cytochrome P450 enzymes distinguishes it from other triazole derivatives.

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c1-10-3-2-4-11(7-10)16(24)20-9-15-21-22-17(25)23(15)12-5-6-13(18)14(19)8-12/h2-8H,9H2,1H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCFKPCJBJSSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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